molecular formula C11H6ClF2NO2S B2757724 (2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate CAS No. 478047-22-2

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2757724
CAS No.: 478047-22-2
M. Wt: 289.68
InChI Key: ZEUBDCIAHZJXPD-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C11H6ClF2NO2S and its molecular weight is 289.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzenecarboxylate is involved in the synthesis of complex chemical structures and has shown potential in various chemical reactions. For instance, it acts as a key intermediate in the formation of fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks. This process results in the creation of ring-annulated thiazolo[3,2-a]pyrimidinone products, highlighting its role in synthesizing novel compounds with potential therapeutic applications (Janardhan et al., 2014).

Antioxidant Properties

Research has also explored the compound's derivative applications in modeling and molecular docking to study their antioxidant properties. The derivatives of this compound were synthesized and subjected to quantum chemical calculations and molecular docking to estimate their efficacy as antioxidants. This research indicates its potential in the development of antioxidant agents, emphasizing the versatility of thiazole derivatives in pharmaceutical chemistry (Hossan, 2020).

Antibacterial Activity

Further investigations have been conducted on thiosemicarbazides, triazoles, and Schiff bases derived from this compound for their antihypertensive α-blocking properties. These compounds have been synthesized and tested for their pharmacological efficacy, demonstrating good antihypertensive activity with low toxicity, pointing towards their potential in developing new treatments for hypertension (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2S/c12-11-15-4-6(18-11)5-17-10(16)9-7(13)2-1-3-8(9)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUBDCIAHZJXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC2=CN=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324645
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-22-2
Record name (2-chloro-1,3-thiazol-5-yl)methyl 2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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